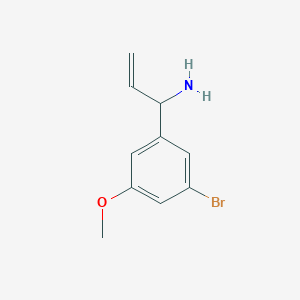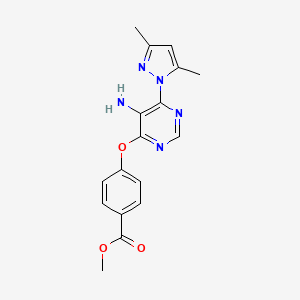
tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate is an organic compound with the molecular formula C11H22N2O3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group attached to a cyclohexane ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate typically involves the reaction of 3-amino-2-hydroxycyclohexanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-oxo-2-hydroxycyclohexylcarbamate.
Reduction: Formation of 3-amino-2-hydroxycyclohexylamine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and alcohols during multi-step synthetic procedures .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of bioactive molecules. It is also used in the development of enzyme inhibitors and as a probe for studying metabolic pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry
In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. It is also employed in the manufacture of agrochemicals and specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxy groups enable the compound to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. The tert-butyl group provides steric hindrance, enhancing the selectivity of the compound for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (4-hydroxycyclohexyl)carbamate
- tert-Butyl (2,3-dihydroxypropyl)carbamate
- tert-Butyl (3-hydroxycyclohexyl)carbamate
Uniqueness
tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate is unique due to the presence of both amino and hydroxy groups on the cyclohexane ring, which imparts distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl N-(3-amino-2-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7(12)9(8)14/h7-9,14H,4-6,12H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
VFLSPEFOGDCXBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


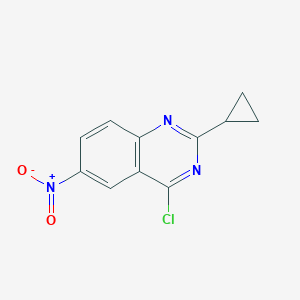
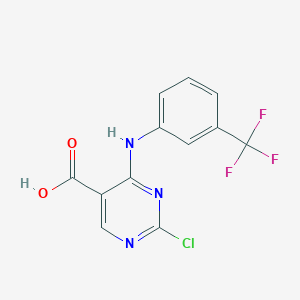
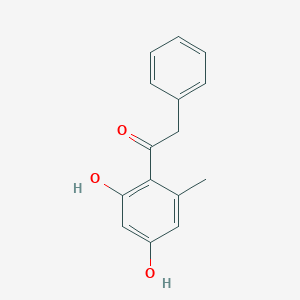
![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B13027176.png)

![6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine](/img/structure/B13027184.png)
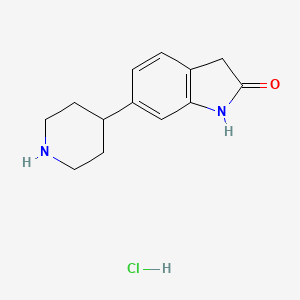
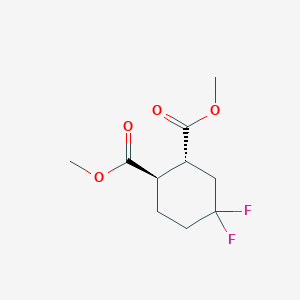
![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
![(2-Oxa-6-aza-spiro[3.4]oct-8-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B13027227.png)
![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)

